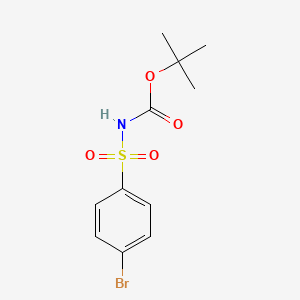

N-Boc-4-bromobenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO4S |

|---|---|

Molecular Weight |

336.20 g/mol |

IUPAC Name |

tert-butyl N-(4-bromophenyl)sulfonylcarbamate |

InChI |

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) |

InChI Key |

ZHMQBCDWNRSKKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of N Boc 4 Bromobenzenesulfonamide

Precursor Synthesis and N-Protection Approaches for Bromobenzenesulfonamides

The synthesis of N-Boc-4-bromobenzenesulfonamide fundamentally relies on the availability of the precursor, 4-bromobenzenesulfonamide (B1198654), and the subsequent chemoselective protection of its nitrogen atom.

Formation of Substituted Bromobenzenesulfonamide Scaffolds

The primary route to 4-bromobenzenesulfonamide typically involves the chlorosulfonation of bromobenzene, followed by amination of the resulting 4-bromobenzenesulfonyl chloride. This electrophilic aromatic substitution proceeds with high regioselectivity, favoring the para-substituted product due to the ortho,para-directing nature of the bromo substituent.

Chemoselective N-Protection Strategies Utilizing the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. total-synthesis.comresearchgate.net The N-protection of 4-bromobenzenesulfonamide is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.net

Several methods have been developed for the N-tert-butoxycarbonylation of amines, including catalyst-free conditions in water, which presents an environmentally friendly approach. nih.gov The use of di-tert-butyl dicarbonate under standard basic conditions is a common and effective method for this transformation. researchgate.netnih.gov The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on one of the carbonyl carbons of (Boc)₂O. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine (B128534), sodium hydroxide, and potassium carbonate. total-synthesis.comgoogle.com The reaction's progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine. nih.gov

The Boc group's resistance to catalytic hydrogenolysis and most basic and nucleophilic reagents makes it an orthogonal protecting group to others like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), which is a significant advantage in multi-step synthesis. total-synthesis.com

Direct and Indirect Synthetic Routes to this compound

While the direct N-Boc protection of 4-bromobenzenesulfonamide is the most straightforward approach, indirect routes can also be envisioned, though they are less common for this specific compound.

Examination of Reported Reaction Conditions and Reagents (e.g., Mitsunobu Reaction Components)

The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds, typically involving an alcohol, a nucleophile (like a sulfonamide), a phosphine (B1218219) (e.g., triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govorganic-chemistry.orgnih.gov This reaction proceeds with an inversion of configuration at the alcohol's stereocenter, making it valuable in stereoselective synthesis. nih.govorganic-chemistry.org

While not the standard method for synthesizing this compound, a Mitsunobu-type reaction could theoretically be employed. In such a scenario, an alcohol would be reacted with this compound in the presence of Mitsunobu reagents. However, the more common application of the Mitsunobu reaction in this context would be the alkylation of the pre-formed this compound.

The mechanism of the Mitsunobu reaction involves the initial formation of a phosphonium (B103445) salt from the reaction of the phosphine and the azodicarboxylate. nih.gov This intermediate then activates the alcohol, which is subsequently displaced by the nucleophilic sulfonamide.

Table 1: Key Reagents in Mitsunobu Reactions

| Reagent Type | Examples | Function |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Reducing agent, activates the azodicarboxylate |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent, protonated during the reaction |

| Nucleophile | Carboxylic acids, Imides, Sulfonamides | Displaces the activated alcohol |

Considerations for Process Optimization and Scalable Synthesis

For the large-scale synthesis of this compound, several factors must be considered to ensure efficiency, safety, and cost-effectiveness. The direct N-Boc protection of 4-bromobenzenesulfonamide is generally the preferred route for scalability due to its simplicity and high yields.

Optimization of this reaction would involve:

Stoichiometry: Fine-tuning the molar ratios of 4-bromobenzenesulfonamide, (Boc)₂O, and the base to maximize conversion and minimize side products.

Reaction Conditions: Optimizing temperature, reaction time, and solvent choice. Catalyst-free methods or the use of recyclable catalysts can enhance the greenness of the process. organic-chemistry.org

Work-up and Purification: Developing a simple and efficient work-up procedure to isolate the pure product, such as crystallization or extraction, to avoid chromatography on a large scale.

The development of solvent-free or aqueous reaction conditions for the N-Boc protection step is a significant advancement towards a more sustainable and scalable process. researchgate.net

Strategic Derivatization at the Aromatic Bromo Substituent

The bromine atom on the aromatic ring of this compound serves as a versatile handle for further synthetic transformations, primarily through cross-coupling reactions. This allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium or copper catalyst to form new carbon-nitrogen bonds.

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium and copper co-catalyst to form aryl alkynes.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and depends on the specific substrates being coupled. The N-Boc protecting group is generally stable under the conditions of these cross-coupling reactions, allowing for the selective modification of the aromatic ring. Following derivatization, the Boc group can be readily removed under acidic conditions to yield the free sulfonamide if desired. csic.es

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-bromobenzenesulfonamide |

| Bromobenzene |

| 4-bromobenzenesulfonyl chloride |

| Di-tert-butyl dicarbonate |

| Triphenylphosphine |

| Diethyl azodicarboxylate |

| Diisopropyl azodicarboxylate |

| N-Boc-4-hydroxypiperidine |

| 1-boc-4-aminopiperidine |

| 4-piperidone hydrochloride hydrate |

| 4-piperidone |

| Sodium borohydride |

| 4-hydroxy piperidine |

| Potassium carbonate |

| 4-piperidyl urea (B33335) |

| Triethylamine |

| Bromine |

| Sodium hydroxide |

| 1-boc-4-piperidyl urea |

| N,N-Boc,Ts-amino acid |

Palladium-Catalyzed Cross-Coupling Reactions.[4],[5],

Chemical Transformations and Functionalization at the Sulfonamide Nitrogen

The N-Boc (tert-butoxycarbonyl) group provides robust protection for the sulfonamide nitrogen, yet its removal can be orchestrated with high precision, paving the way for further molecular elaboration. This section explores the key deprotection techniques and subsequent derivatization strategies that unlock the synthetic potential of the 4-bromobenzenesulfonamide core.

N-Boc Deprotection Methodologies

The cleavage of the N-Boc protecting group is one of the most frequent transformations in organic synthesis. google.com Its successful removal is critical for unmasking the sulfonamide nitrogen for subsequent reactions. Various methods have been developed to achieve this, ranging from classical acidic conditions to milder, more selective protocols.

The use of strong acids, particularly trifluoroacetic acid (TFA), represents a traditional and widely employed method for N-Boc deprotection. google.comresearchgate.net The mechanism involves protonation of the Boc carbonyl group, followed by the departure of the stable tert-butyl cation, which subsequently fragments to isobutylene. nih.gov Reactions are typically performed using a solution of TFA in a non-reactive solvent like dichloromethane (B109758) (DCM). nih.gov

While effective, this method's utility can be limited by its harshness. Substrates containing other acid-sensitive functional groups may not be compatible with these conditions, potentially leading to undesired side reactions or degradation. researchgate.netnih.gov The generation of the electrophilic tert-butyl cation can also lead to the formation of byproducts through alkylation of nucleophilic sites within the substrate. nih.gov

A significant advancement in N-Boc deprotection involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as both solvent and promoter. sigmaaldrich.com This method offers a neutral and high-yielding alternative to acidic cleavage, often requiring only simple solvent evaporation for product isolation. sigmaaldrich.comresearchgate.net The deprotection can be achieved by heating the N-Boc substrate in the fluorinated alcohol, with the process being significantly accelerated under microwave-assisted conditions. sigmaaldrich.com

Research has shown that HFIP is generally a more reactive solvent than TFE for these deprotections, leading to shorter reaction times under similar conditions. sigmaaldrich.com This difference in reactivity is a key feature that can be exploited for selective transformations.

Table 1: Comparison of TFE and HFIP in Microwave-Assisted N-Boc Deprotection of Aryl Amines

| Entry | Substrate | Solvent | Time | Product | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | N-Boc-4-chloroaniline | TFE | 1.5 h | 4-chloroaniline | 98 | sigmaaldrich.com |

| 2 | N-Boc-4-chloroaniline | HFIP | 1 h | 4-chloroaniline | 80 | sigmaaldrich.com |

| 3 | N-Boc-4-nitroaniline | TFE | 1 h | 4-nitroaniline | 95 | sigmaaldrich.com |

| 4 | N-Boc-4-nitroaniline | HFIP | 5 min | 4-nitroaniline | 76 | sigmaaldrich.com |

| 5 | N-Boc-4-methoxyaniline | TFE | 2 h | 4-methoxyaniline | 98 | sigmaaldrich.com |

| 6 | N-Boc-4-methoxyaniline | HFIP | 0.5 h | 4-methoxyaniline | 85 | sigmaaldrich.com |

Note: Reactions conducted at 150°C in a microwave reactor. Data adapted from Choy, J. et al., 2008.

The ability to selectively deprotect one N-Boc group in the presence of others is crucial for the synthesis of complex, poly-functionalized molecules. The differential reactivity of protecting groups allows for orthogonal strategies, where one group can be removed without affecting another.

The distinct reactivity of TFE and HFIP provides a basis for such selectivity. For instance, in a molecule containing two N-Boc groups with different labilities, such as an indole (B1671886) N-Boc and a piperazine (B1678402) N-Boc, TFE can be used to selectively cleave the more labile indole Boc group. Subsequent treatment with the more reactive HFIP can then remove the second, more stable Boc group on the piperazine ring. sigmaaldrich.com

Another powerful strategy for selective deprotection involves thermal methods in continuous flow reactors. google.com By carefully controlling the reaction temperature, chemists can achieve selective removal of one N-Boc group over another. A notable example is the selective deprotection of an aryl N-Boc group in the presence of a more stable alkyl N-Boc group, demonstrating the fine-tuning possible with this technique. google.com This method allows for a "telescoped" synthesis, where the newly deprotected amine can be functionalized in a subsequent step before the second Boc group is removed. google.com

Post-Deprotection Functionalization via N-Alkylation and N-Acylation

Once the N-Boc group is removed from this compound, the resulting primary sulfonamide (4-bromobenzenesulfonamide) becomes available for further functionalization at the nitrogen atom. nih.govsigmaaldrich.com N-alkylation and N-acylation are fundamental transformations that introduce a vast array of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This is typically achieved by treating the deprotected sulfonamide with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide), in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the acidic sulfonamide nitrogen, generating a nucleophilic sulfonamidate anion that subsequently attacks the alkylating agent.

N-Acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This important structural motif is present in many biologically active molecules. dergipark.org.tr The reaction is generally performed by treating the sulfonamide with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. For example, a deprotected sulfonamide can be reacted with benzoyl chloride to yield the corresponding N-benzoyl derivative. google.com

These functionalization reactions are pivotal for building molecular diversity from a common 4-bromobenzenesulfonamide precursor.

Construction of Complex Sulfonamide-Linked Molecular Architectures

The 4-bromobenzenesulfonamide scaffold, generated after N-Boc deprotection, is a highly valuable building block for the construction of complex molecular architectures. Its utility stems from two key reactive sites: the sulfonamide nitrogen and the bromine atom on the phenyl ring. google.com This dual functionality allows for sequential or orthogonal derivatization to build sophisticated molecules for applications in medicinal chemistry and materials science. rsc.orgnih.gov

The sulfonamide group itself is a well-established zinc-binding group and plays a crucial role in the design of enzyme inhibitors, most notably carbonic anhydrase inhibitors. rsc.org Researchers have synthesized complex heterocyclic systems, such as 4-thiazolones and Schiff bases, appended to a benzenesulfonamide (B165840) core to create potent and selective inhibitors for various carbonic anhydrase isoforms implicated in cancer. rsc.orgnih.gov

Furthermore, the bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. google.com Reactions such as Suzuki, Heck, and Stille couplings allow for the introduction of new aryl, vinyl, or alkyl groups at the para-position of the ring. google.com This capability enables the linking of the sulfonamide core to other complex fragments, leading to the assembly of large, multi-component molecular systems. For example, sulfonamide-containing ligands can be synthesized and subsequently coordinated to metal centers like platinum or rhenium to form elaborate organometallic complexes with potential therapeutic applications. researchgate.net The combination of functionalization at the sulfonamide nitrogen and cross-coupling at the aryl bromide site provides a powerful strategy for creating diverse and complex molecular architectures from the this compound starting material.

Advanced Applications in Organic Synthesis

Role as a Key Building Block for Diverse Chemical Entities

The molecular architecture of N-Boc-4-bromobenzenesulfonamide makes it an exemplary chemical building block. Chemical building blocks are molecules with reactive functional groups that enable the modular, bottom-up assembly of more complex structures. The utility of this compound stems from its distinct reactive sites:

The Bromophenyl Group : The bromine atom on the aromatic ring is a versatile handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. This allows for the attachment of the benzenesulfonamide (B165840) core to various other molecular fragments.

The N-Boc Protected Sulfonamide : The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org This allows the sulfonamide nitrogen to be revealed at a desired stage of a synthesis for further functionalization, such as alkylation or acylation. The sulfonamide itself acts as a stable, isosteric replacement for other functional groups in drug candidates.

The Sulfonyl Group : This group can influence the physicochemical properties of a molecule, such as acidity and lipophilicity, and can engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.

The combination of these features allows chemists to use this compound to introduce a substituted arylsulfonamide moiety into a target structure, a common motif in many biologically active compounds. For instance, the related compound 4-bromobenzenesulfonamide (B1198654) is utilized in the synthesis of substituted-phenylethynyl-benzenesulfonamides. sigmaaldrich.com

Integration into Combinatorial Chemistry Platforms for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy used to rapidly generate large libraries of related compounds for screening in drug discovery and materials science. researchgate.net this compound is well-suited for such platforms due to its trifunctional nature, which allows for the systematic introduction of diversity at multiple points.

A typical combinatorial strategy involving this building block could be envisioned as follows:

Diversity at the Aryl Core : Starting with this compound, a library of boronic acids or esters could be used in a Suzuki coupling reaction to generate a first level of diversity on the phenyl ring.

Deprotection : The Boc group is then removed from the nitrogen atom across the whole library using an acid like trifluoroacetic acid (TFA). ijpsonline.com

Second Point of Diversification : The newly exposed sulfonamide NH group can then be reacted with a library of diverse building blocks, such as carboxylic acids (via amide coupling) or alkyl halides (via alkylation), to introduce a second level of molecular diversity.

This systematic approach allows for the efficient exploration of the chemical space around the benzenesulfonamide scaffold, increasing the probability of identifying compounds with desired properties.

Application in Positional Scanning Synthetic Combinatorial Libraries

Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) are a sophisticated form of combinatorial chemistry that allows for the rapid identification of the optimal substituent at each position of a core scaffold. springernature.com A PS-SCL consists of multiple sub-libraries; in each sub-library, one position is defined with a single building block, while all other positions consist of a mixture of building blocks. ijpsonline.com

This compound can be integrated into a PS-SCL workflow. For example, to identify potent enzyme inhibitors, one could synthesize libraries where the arylsulfonamide scaffold is a key component. The synthesis would involve:

Fixing a specific substituent introduced via the bromo position.

Creating a mixture of different groups at the sulfonamide nitrogen.

In a parallel library, fixing the group on the nitrogen while creating a mixture of substituents at the former bromo-position.

By screening these libraries, researchers can deduce which individual substituents at each position contribute most to the desired activity. ijpsonline.comspringernature.com This method significantly reduces the number of individual compounds that need to be synthesized and tested to determine structure-activity relationships. researchgate.netijpsonline.com The use of Boc chemistry is common in the synthesis of such libraries. researchgate.netijpsonline.com

Utilization in Solid-Phase Synthesis Protocols

Solid-phase synthesis is a cornerstone of modern peptide and small-molecule library synthesis. In this technique, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by washing and filtration.

This compound is amenable to solid-phase synthesis. The bromo-functionalized phenyl ring provides a convenient anchor point for attachment to a solid support. For example, the molecule can be linked to a resin that is pre-functionalized for participation in a Suzuki or other palladium-catalyzed cross-coupling reaction.

Once the building block is tethered to the solid support, a synthetic sequence can be performed. A key step would be the removal of the Boc protecting group, typically with trifluoroacetic acid (TFA), to liberate the sulfonamide nitrogen. dtic.mil This free amine can then undergo coupling with other building blocks, such as amino acids or carboxylic acids. The Boc-protection strategy is well-established in solid-phase peptide synthesis (SPPS). dtic.mil

Development of Novel Catalytic Reactions and Methodologies

The unique electronic and structural features of this compound and its derivatives can be harnessed in the development of new chemical reactions.

Investigation in Aminocyclization Reactions

Intramolecular aminocyclization reactions are powerful methods for constructing heterocyclic rings, which are prevalent in pharmaceuticals. The structure of this compound makes it a potential precursor for substrates in transition-metal-catalyzed cyclization reactions. For instance, after modification at the bromine position to introduce a side chain containing a reactive group (e.g., an alkene or alkyne), an intramolecular cyclization could be triggered. The sulfonamide nitrogen, after deprotection, could act as the nucleophile, attacking the appended side chain to form a new heterocyclic system. The bromo-substituent itself can be a participant in catalytic cycles, for instance, in the formation of organometallic intermediates that precede cyclization.

Substrate in Mitsunobu Reaction Variants

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and amines, with inversion of stereochemistry. nih.govresearchgate.net The reaction typically involves an alcohol, a nucleophile (a compound with an acidic proton, pKa < 13), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a phosphine (B1218219) like triphenylphosphine (B44618) (TPP). researchgate.netresearchgate.net

The this compound can serve as the pronucleophile in a Mitsunobu reaction. The sulfonamide proton is acidic enough to participate in the reaction. By reacting it with an alcohol under Mitsunobu conditions, one can achieve N-alkylation of the sulfonamide.

Table 1: Potential Mitsunobu Reaction with this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|

This application is particularly valuable for synthesizing chiral N-substituted sulfonamides, which are important pharmacophores. The reaction proceeds with a high degree of stereospecificity. researchgate.net The use of sulfonamides as nucleophiles in Mitsunobu reactions to synthesize amines is a known strategy. tcichemicals.com The presence of the Boc group can modulate the nucleophilicity and reactivity of the sulfonamide nitrogen, offering a handle for fine-tuning the reaction.

Contribution to Asymmetric Synthesis Approaches

While direct applications of this compound as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis are not extensively documented in readily available literature, its structural motifs are present in compounds that are pivotal in the development of stereoselective transformations. The principles of asymmetric synthesis often involve the use of chiral molecules to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another.

The broader class of sulfonamides has been successfully employed in the development of chiral catalysts and auxiliaries. For instance, chiral sulfonamide-based ligands are utilized in various metal-catalyzed asymmetric reactions. These ligands can coordinate with a metal center to create a chiral environment that directs the approach of substrates, thereby inducing enantioselectivity.

Furthermore, the development of axially chiral sulfonamides has emerged as a significant area of research. These compounds, which possess chirality due to restricted rotation around a chemical bond, have shown promise as organocatalysts and ligands in asymmetric synthesis. nih.govnih.gov For example, the catalytic atroposelective N-alkylation of N-aryl sulfonamides using chiral amine catalysts can produce axially chiral sulfonamides with high enantiopurity. nih.gov

Additionally, N-Boc protected amines and imines are common substrates in a variety of enantioselective reactions. The Boc protecting group is frequently used due to its stability under many reaction conditions and its facile removal. For example, asymmetric Mannich reactions of malononitrile (B47326) with N-Boc aldimines have been successfully catalyzed by chiral organic base catalysts, yielding products with high enantiomeric excess. rsc.org

Although specific research detailing the direct role of this compound in these capacities is limited, its constituent parts—the Boc-protected amine and the bromobenzenesulfonyl group—are fundamental components in the design of molecules for asymmetric synthesis. The bromo-functionalization on the phenyl ring also offers a handle for further synthetic modifications, potentially allowing for its incorporation into more complex chiral structures.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. It is a cornerstone of modern chemical analysis for the structural elucidation of organic compounds. The presence of the N-Boc protecting group can lead to the observation of rotamers, which may cause broadening or splitting of NMR signals. rsc.org

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift, integration, and coupling patterns of the proton signals are used to deduce the connectivity of atoms.

In the ¹H NMR spectrum of N-Boc-4-bromobenzenesulfonamide, specific signals corresponding to the different types of protons are expected. The aromatic protons on the bromophenyl group typically appear as a set of doublets due to their coupling with adjacent protons. The tert-butyl group of the Boc protecting group gives rise to a characteristic singlet, integrating to nine protons. The NH proton of the sulfonamide group may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Aromatic Protons: Signals for the protons on the 4-bromobenzenesulfonyl group are typically observed in the aromatic region of the spectrum. These often present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

Tert-butyl Protons: A prominent singlet is expected for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group.

NH Proton: The sulfonamide proton (N-H) signal can sometimes be broad and its position may vary.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Doublet, Multiplet |

| Boc (-C(CH₃)₃) | ~1.4 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound being analyzed.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's chemical environment.

For this compound, the ¹³C NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The carbon atom attached to the bromine will have a characteristic chemical shift. The presence of the N-Boc group can sometimes lead to broadened peaks due to the presence of rotamers. researchgate.netchemicalbook.com

Aromatic Carbons: Multiple signals are expected in the aromatic region, corresponding to the different carbon environments in the 4-bromophenyl ring.

Carbonyl Carbon: The carbonyl carbon of the Boc group typically appears in the downfield region of the spectrum.

Boc Group Carbons: Signals for the quaternary and methyl carbons of the tert-butoxycarbonyl group are also characteristic.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ) Range (ppm) |

| Aromatic C-Br | Varies |

| Aromatic CH | 120 - 140 |

| Aromatic C-S | Varies |

| Carbonyl (C=O) | ~150 |

| Boc Quaternary C | ~80 |

| Boc Methyl (CH₃) | ~28 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound being analyzed.

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For this compound, HRMS would be used to confirm that the measured molecular mass matches the calculated mass for its chemical formula, C₁₁H₁₄BrNO₄S.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for compounds that are not sufficiently volatile or stable for gas chromatography. LC-MS can be used to monitor the progress of reactions involving this compound, to assess its purity, and to identify any byproducts or degradation products. nih.govhpst.czcore.ac.uknih.gov The mass spectrometer provides molecular weight information for the components separated by the LC column.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. researchgate.net GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS could potentially be used for the analysis of more volatile derivatives or reaction products. nih.govresearchgate.netnih.gov The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands indicating the presence of specific structural features.

In the context of this compound, IR spectroscopy is instrumental in confirming the presence of the key functional groups: the N-H bond of the sulfonamide, the carbonyl (C=O) group of the Boc protecting group, the sulfonyl (SO₂) group, and the aromatic ring.

A study on a related compound, N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide, which shares the Boc-protected amide functionality, provides insight into the expected spectral features. The thermal decomposition of this compound was monitored using IR spectroscopy, highlighting the changes in the characteristic absorption bands. researchgate.net

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Amide | N-H | Stretch | 3500–3300 |

| Carbonyl | C=O | Stretch | 1750–1680 |

| tert-Butyl | C-H | Stretch | 2980–2960 |

| Sulfonyl | S=O | Asymmetric Stretch | 1370–1330 |

| Sulfonyl | S=O | Symmetric Stretch | 1180–1160 |

| Aromatic Ring | C=C | Stretch | 1600–1450 |

| Aromatic Ring | C-H | Out-of-plane Bend | 900–675 |

| Carbon-Bromine | C-Br | Stretch | 680–515 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Fourier-Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, greater speed, and better signal-to-noise ratio. vscht.cz In an FTIR spectrometer, all frequencies of infrared radiation are passed through the sample simultaneously. The resulting interferogram is then mathematically converted into a spectrum using a Fourier transform. This technique is widely used for the routine analysis of organic compounds. The Aldrich FT-IR Collection is a comprehensive library containing a vast number of spectra for various chemical compounds, often used as a reference in spectral analysis. thermofisher.com

For this compound, an FTIR spectrum would be expected to clearly show the absorption bands listed in Table 1, confirming the successful incorporation of the Boc protecting group onto the 4-bromobenzenesulfonamide (B1198654) core.

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. rsc.org In ATR-IR, the infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that extends a short distance beyond the crystal surface. rsc.org When a sample is brought into contact with the crystal, the evanescent wave is attenuated at the characteristic absorption frequencies of the sample.

This technique is particularly advantageous for obtaining high-quality spectra of solid powders, such as this compound, without the need for preparing KBr pellets or Nujol mulls. The resulting ATR-IR spectrum is generally very similar to a traditional transmission FTIR spectrum, providing the same valuable information about the functional groups present. rsc.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Information

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can determine the crystal system, space group, and the exact coordinates of each atom within the unit cell. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

The study on 4-bromo-N-(propylcarbamoyl)benzenesulfonamide revealed that the compound crystallizes in the monoclinic space group C2/c. nih.gov The analysis highlighted the key structural features, including bond lengths and angles, as well as the role of hydrogen bonding in the crystal packing. nih.gov

Table 2: Selected Crystallographic Data for the Analogous Compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not specified in abstract |

| Z | Value not specified in abstract |

The brominated phenyl ring in the analogue was found to be nearly perpendicular to the sulfonyl urea (B33335) group, resulting in an L-shaped molecular structure. nih.gov The crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds, which link the molecules into infinite chains. nih.gov It is highly probable that this compound would exhibit similar structural motifs, including the presence of strong hydrogen bonding interactions involving the sulfonamide N-H and the carbonyl oxygen of the Boc group, which would significantly influence its solid-state architecture. The Cambridge Crystallographic Data Centre (CCDC) is a central repository for such crystallographic data. cam.ac.ukcam.ac.uk

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. For N-Boc-4-bromobenzenesulfonamide, such studies would elucidate the distribution of electrons, identify reactive sites, and predict its stability and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations would typically be used to optimize the molecular geometry, calculate vibrational frequencies (correlating to IR spectra), and determine electronic properties like orbital energies (HOMO-LUMO gap), which are crucial for predicting chemical reactivity. nih.gov While DFT has been extensively applied to a wide range of sulfonamide derivatives to study their structure and properties, specific published data detailing the optimized geometry, frontier molecular orbital analysis, or electrostatic potential maps for this compound are not available. nih.govnih.gov

In Silico Exploration of Molecular Interactions and Ligand Binding

The study of non-covalent interactions is critical for understanding how molecules recognize and bind to each other, a cornerstone of drug design and materials science.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

The bromine atom on the phenyl ring of this compound makes it a potential halogen bond donor. nih.gov Halogen bonding is a highly directional, non-covalent interaction that has gained significant attention in crystal engineering and medicinal chemistry. nih.govresearchgate.net Computational methods, often in conjunction with crystallographic data, are used to analyze the strength and nature of these bonds, typically by examining interaction energies and the "sigma-hole" on the halogen atom. nih.govresearchgate.netrsc.org While general principles of halogen bonding are well-documented and have been studied in other brominated compounds and sulfonamide co-crystals, a specific computational analysis detailing the halogen bonding propensity and other interactions, such as hydrogen bonds involving the sulfonamide group, for this compound is not present in the available literature. nih.govmdpi.com

Conformational Analysis and Energetic Landscape Profiling

The three-dimensional shape of a molecule, or its conformation, is critical to its function. This compound possesses several rotatable bonds, notably around the sulfonamide group (C-S, S-N) and the Boc protecting group. Conformational analysis involves mapping the potential energy surface to identify stable low-energy conformers and the energy barriers for rotation between them. Such studies on sulfonamides have revealed significant rotational barriers around the S-N bond, which can be influenced by substituents. researchgate.netchemrxiv.orgcapes.gov.br However, a specific energetic landscape profile, including torsional barriers and the relative energies of different conformers for this compound, has not been computationally determined in published studies.

| Rotatable Bond | Typical Torsional Barrier in Sulfonamides | Influencing Factors |

| Aryl-SO₂ | Low | Steric hindrance from ortho substituents |

| SO₂-NH | Moderate to High | Electronic nature of substituents, N-substitution |

| N-C (Boc) | Moderate | Steric bulk, potential for intramolecular interactions |

This table represents generalized knowledge on sulfonamides; specific values for this compound are not available.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for mapping out the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, relevant reactions for study would include its synthesis—specifically the Boc protection of 4-bromobenzenesulfonamide (B1198654)—and its deprotection. While the general mechanisms for Boc protection are well-known in organic chemistry, a detailed computational simulation of this specific reaction, providing the energetic profile and transition state geometries, is not documented in the literature. synarchive.com

Medicinal Chemistry Research and Pharmacological Scaffold Development

Design and Synthesis of Bioactive Compounds Incorporating the Sulfonamide Moiety

The sulfonamide moiety is a cornerstone in the design of numerous therapeutic agents due to its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with biological targets. N-Boc-4-bromobenzenesulfonamide serves as a readily available starting material for introducing this critical functional group into novel molecular architectures. The Boc-protected amine allows for controlled reactions, while the bromine atom provides a handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries. For instance, it has been utilized in the synthesis of potent inhibitors of carbonic anhydrases, a class of enzymes implicated in various physiological and pathological processes.

A significant application of this compound is in the synthesis of novel inhibitors for various enzymes. Researchers have leveraged its structure to create compounds that target specific enzymatic activities. For example, it has been used to develop inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression.

The following table summarizes key transformations of this compound in the synthesis of bioactive compounds:

| Starting Material | Reaction Type | Resulting Compound Class | Therapeutic Target (Example) |

| This compound | Suzuki Coupling | Biaryl sulfonamides | Protein Kinases |

| This compound | Buchwald-Hartwig Amination | N-Arylated sulfonamides | Ion Channels |

| This compound | Sonogashira Coupling | Alkynylbenzenesulfonamides | Various Enzymes |

Applications in Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

While direct applications of this compound in published PROTAC structures are not extensively documented, its derivatives are highly relevant. The 4-bromobenzenesulfonamide (B1198654) core is a common structural motif in ligands for various E3 ligases, such as Cereblon (CRBN). The development of novel E3 ligase binders is a critical area of PROTAC research, and this compound provides a versatile platform for synthesizing and optimizing these ligands. The bromo-substituent allows for the facile introduction of linkers, a crucial component of the PROTAC molecule that connects the target-binding moiety to the E3 ligase binder.

Investigation as Inhibitors in Enzymatic Systems (e.g., Farnesyltransferase, Type I Signal Peptidase)

This compound and its derivatives have been investigated as inhibitors of several key enzymatic systems.

Farnesyltransferase: Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, including the Ras protein, which is implicated in numerous cancers. The sulfonamide group can act as a zinc-binding group, interacting with the zinc ion in the active site of farnesyltransferase. This compound serves as a scaffold for developing non-peptidomimetic inhibitors, where the bromophenyl group can be modified to enhance binding affinity and selectivity.

Type I Signal Peptidase: Type I signal peptidases are essential for bacterial viability, making them attractive targets for novel antibacterial agents. These enzymes are responsible for cleaving signal peptides from secreted proteins. The sulfonamide moiety has been incorporated into inhibitors of type I signal peptidase. Research has shown that N-acylsulfonamides can act as transition-state analogs, effectively inhibiting the enzyme. The use of this compound allows for the systematic exploration of the substituent effects on the benzene (B151609) ring to optimize inhibitory activity.

Role in the Development of N-Methyl-D-aspartate (NMDA) Receptor Antagonists

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity and memory function. However, their overactivation is implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists is of significant therapeutic interest.

Arylsulfonamides have been identified as a promising class of NMDA receptor antagonists. This compound has been utilized as a key building block in the synthesis of novel antagonists. For instance, it has been used to synthesize compounds that selectively target the GluN2B subunit of the NMDA receptor, which is believed to offer a better therapeutic window with fewer side effects. The 4-bromophenyl group can be elaborated through cross-coupling reactions to introduce various substituents that can modulate the potency and selectivity of the resulting compounds.

Contributions to Antibacterial Agent Discovery

The sulfonamide group is historically significant in the field of antibacterial agents, with the discovery of prontosil (B91393) and the subsequent development of sulfa drugs. The re-emergence of multidrug-resistant bacteria has revitalized interest in this pharmacophore. This compound provides a modern platform for the development of novel antibacterial agents that can overcome existing resistance mechanisms.

Its utility extends to targeting essential bacterial enzymes beyond the classic dihydropteroate (B1496061) synthase. As mentioned earlier, derivatives of this compound have been explored as inhibitors of bacterial type I signal peptidase. Furthermore, the scaffold can be used to synthesize inhibitors of other essential bacterial targets, such as DNA gyrase and topoisomerase IV. The ability to easily diversify the structure through reactions at the bromine position allows for the rapid generation of compound libraries for screening against various bacterial strains.

Strategic Deployment in Lead Compound Generation within Drug Discovery Programs

Lead generation is a critical phase in drug discovery that involves identifying chemical entities with the potential to be developed into new drugs. This compound is strategically employed in this phase due to several key advantages:

Versatility: Its structure allows for the synthesis of a wide range of derivatives through well-established chemical transformations.

Fragment-Based Drug Discovery (FBDD): The 4-bromobenzenesulfonamide core can be considered a valuable fragment that can be grown or linked with other fragments to generate more potent lead compounds.

Library Synthesis: The reactive bromine atom facilitates the parallel synthesis of large compound libraries, which can be screened against various biological targets to identify initial hits.

The following table outlines the strategic use of this compound in lead generation:

| Drug Discovery Strategy | Role of this compound | Desired Outcome |

| High-Throughput Screening (HTS) | Precursor for diverse compound library synthesis | Identification of initial "hit" compounds |

| Fragment-Based Drug Discovery (FBDD) | Source of a key pharmacophore fragment | Generation of high-quality lead compounds |

| Lead Optimization | Scaffold for systematic Structure-Activity Relationship (SAR) studies | Improvement of potency, selectivity, and pharmacokinetic properties |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides often involves reagents and solvents that are environmentally taxing, such as sulfonyl chlorides and chlorinated solvents. researchgate.netsci-hub.se Future research will undoubtedly focus on developing greener, more sustainable methods for synthesizing N-Boc-4-bromobenzenesulfonamide and its derivatives.

Key areas of investigation include:

Water-Based Synthesis: Shifting away from volatile organic solvents to water is a primary goal of green chemistry. researchgate.netsci-hub.se Research into aqueous reaction conditions, using bases like sodium carbonate as acid scavengers, has shown promise for related sulfonamide syntheses and could be adapted for this compound. sci-hub.sescilit.com

Mechanochemistry: Solvent-free mechanochemical approaches, which use mechanical force (e.g., in a ball mill) to drive reactions, represent a significant leap in sustainable synthesis. rsc.org A one-pot, solvent-free mechanochemical process for sulfonamides has been demonstrated, suggesting a potential route for the eco-friendly production of this compound. rsc.org

Catalytic Innovations: The development of metal-free catalytic systems, such as photoredox catalysis using organic dyes like eosin (B541160) Y, offers an environmentally friendly alternative to traditional metal catalysts. organic-chemistry.org These methods can enable S-N bond construction under milder conditions and could be explored for the synthesis of this compound. organic-chemistry.orgrsc.orgnih.gov Furthermore, exploring alternative starting materials, such as sodium sulfinates instead of sulfonyl chlorides, can reduce the use of highly reactive and toxic substances. researchgate.net

Table 1: Comparison of Synthetic Strategies for Sulfonamides

| Method | Key Features | Sustainability Advantages | Potential for this compound | Reference(s) |

|---|---|---|---|---|

| Traditional Synthesis | Sulfonyl chloride + Amine | Often requires harsh conditions and toxic solvents. | Established but environmentally costly. | wikipedia.org |

| Aqueous Synthesis | Uses water as solvent, often with a base (e.g., Na2CO3). | Reduces VOCs, uses a non-toxic solvent. | High potential for a greener process. | researchgate.netsci-hub.sescilit.com |

| Mechanochemistry | Solvent-free, uses mechanical force. | Eliminates bulk solvent waste, energy-efficient. | A promising frontier for solid-state synthesis. | rsc.org |

| Photoredox Catalysis | Metal-free, light-induced catalysis. | Avoids heavy metal waste, mild reaction conditions. | Applicable for novel S-N bond formations. | organic-chemistry.org |

Exploration of Expanded Applications in Advanced Materials Science

The functional groups of this compound provide two distinct handles for polymerization and material functionalization, suggesting its potential as a monomer or cross-linking agent in materials science.

Polymer Synthesis: Benzenesulfonamide (B165840) derivatives have been incorporated into polymers with formaldehyde (B43269) and triazine compounds to create materials with high thermal stability and chemical resistance, suitable for coatings, adhesives, and even water treatment applications. ontosight.aiontosight.ai The Boc-protected amine on this compound could be deprotected post-polymerization to introduce new functionalities, or the aryl bromide could be used in cross-coupling polymerization reactions.

Functional Materials: The rigid sulfonamide group can impart desirable properties to materials. wikipedia.org For instance, cyclic sulfonamides (sultams) have been explored as deep-blue emitters in organic electronics. wikipedia.org The specific electronic properties of the brominated aromatic ring in this compound could be harnessed in the development of novel organic semiconductors or dielectric materials. Additionally, related sulfonamide structures are used as components in rubber composites for high-performance triboelectric nanogenerators (TENGs), which convert mechanical energy into electricity, opening an avenue for exploring this compound in flexible electronics and energy harvesting. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their properties to predict the bioactivity, toxicity, or material characteristics of new molecules. mbios.orgresearchgate.netnih.gov For this compound, ML models could predict its potential as a drug-like scaffold against various biological targets or forecast its performance as a component in advanced materials. researchgate.net This in silico screening drastically reduces the time and cost associated with laboratory experimentation. technative.io

De Novo Design: Generative AI models can design entirely new molecules with optimized properties based on a core scaffold. youtube.comstanford.edu Using this compound as a starting point, AI could generate libraries of virtual derivatives by suggesting modifications to the aryl ring or by replacing the Boc group with other functionalities. These models can simultaneously optimize for multiple parameters, such as target binding affinity and synthetic accessibility. youtube.comnih.gov

Synthesis Optimization: AI can also be applied to optimize reaction pathways, suggesting the most efficient and sustainable routes for synthesis. mbios.org This could help refine the production of this compound and its derivatives, aligning with the goals of green chemistry.

Table 2: AI/ML Applications in Chemical Research

| Application Area | Description | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Virtual Screening | AI algorithms screen large compound libraries to identify potential candidates for specific applications. | Predict potential bioactivities or material properties, prioritizing experimental work. | mbios.org |

| QSAR Modeling | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Develop models to predict the efficacy of novel derivatives against therapeutic targets. | researchgate.net |

| Generative Design | AI creates novel molecular structures optimized for desired properties. | Design new molecules based on the this compound scaffold for enhanced function. | stanford.edu |

| Synthesis Prediction | Algorithms predict optimal and sustainable synthetic routes. | Identify greener and more efficient manufacturing processes for the compound. | mbios.org |

Utility as a Platform for Chemical Biology Probe Development

Chemical probes are essential tools for studying biological processes within living systems. The structure of this compound is exceptionally well-suited for the development of such probes. Sulfonamides are recognized as privileged scaffolds in medicinal chemistry and have been used to create inhibitors for various enzymes and pathways. eurekaselect.comnih.govnih.gov

Ligand-Directed Labeling: The aryl bromide serves as a versatile chemical handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), a wide array of functional groups can be attached. This includes fluorophores for fluorescent imaging, biotin (B1667282) for affinity purification, or "click chemistry" handles (like alkynes or azides) for subsequent bio-orthogonal conjugation. nih.govacs.org

Covalent Probe Scaffolds: Recent advances have highlighted the use of N-acyl-N-alkyl sulfonamides (NASA) as electrophilic "warheads" for the covalent modification of proteins, particularly lysine (B10760008) residues. nih.govnih.govacs.orgresearchgate.net The this compound scaffold could be elaborated into such NASA probes. The aryl bromide allows for the attachment of a targeting ligand, which would direct the probe to a specific protein of interest, enabling its selective and covalent labeling in complex biological environments like live cells. nih.govresearchgate.net

Tumor-Targeting Probes: Certain sulfonamide derivatives act as inhibitors of carbonic anhydrases, enzymes that are often overexpressed in tumors. mdpi.com This inherent biological activity, combined with the ability to attach imaging agents to the aryl bromide handle, makes this compound a promising starting point for developing tumor-targeting fluorescent probes for cancer diagnosis and imaging. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Boc-4-bromobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-bromobenzenesulfonyl chloride with a Boc-protected amine under anhydrous conditions. Optimization includes:

- Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions like dehalogenation .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Key markers include the Boc tert-butyl group (δ 1.4 ppm, singlet) and sulfonamide NH (δ 5.2–5.5 ppm, broad). Aromatic protons (4-bromoaryl) appear as doublets at δ 7.2–7.8 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 373.02 (calculated for CHBrNOS) .

- FTIR : Confirm sulfonamide S=O stretches (1350–1300 cm and 1160–1120 cm) and Boc C=O (1680–1660 cm) .

Q. How can researchers mitigate hydrolysis of the Boc group during sulfonamide functionalization?

- Methodological Answer :

- pH Control : Maintain mildly acidic conditions (pH 4–6) during reactions to stabilize the Boc group .

- Low-Temperature Workflow : Perform reactions at ≤0°C to slow hydrolysis kinetics .

- Alternative Protecting Groups : For prolonged reactions, consider using more stable groups like Fmoc, though this may require additional optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound derivatives?

- Methodological Answer :

- X-Ray Crystallography : Validate bond lengths (e.g., S–N bond: 1.63 Å) and angles (e.g., C–S–O: 104–106°) against DFT-optimized models .

- Energy Minimization : Use software like Gaussian or ORCA to refine computational models, ensuring solvent effects (e.g., DMSO) are included .

- Data Reconciliation : Cross-reference torsional angles (e.g., C7–C8–C9–C10: −0.6° in crystal vs. −2.4° in simulation) to identify steric clashes or solvation discrepancies .

Q. How can researchers design experiments to probe the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer :

- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) under Suzuki-Miyaura conditions with aryl boronic acids .

- Kinetic Analysis : Monitor reaction progress via F NMR (if using fluorinated partners) or GC-MS to determine rate constants .

- Side-Reaction Mitigation : Add ligands like XPhos to suppress protodebromination, which competes at >80°C .

Q. What advanced techniques are used to analyze electronic effects of the sulfonamide group on the brominated aromatic ring?

- Methodological Answer :

- Hammett Studies : Correlate substituent effects (σ values) with reaction rates in nucleophilic aromatic substitution .

- DFT Calculations : Map electrostatic potential surfaces (EPS) to visualize electron-withdrawing effects of the sulfonamide .

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λ ~ 270 nm) to assess conjugation between the sulfonamide and aryl bromide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.